N-carbamoyl-2-methyl-3,5-dinitrobenzamide
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Overview
Description
N-carbamoyl-2-methyl-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a carbamoyl group attached to a benzene ring substituted with two nitro groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-carbamoyl-2-methyl-3,5-dinitrobenzamide can be synthesized through the direct condensation of 3,5-dinitrobenzoic acid with 2-methylamine in the presence of a suitable condensing agent. The reaction typically involves the use of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous amidation processes where carboxylic acids react with amines at elevated temperatures. This method ensures high yields and is compatible with large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-methyl-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3,5-dinitrobenzoic acid and 2-methylamine.
Scientific Research Applications
N-carbamoyl-2-methyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups are believed to play a crucial role in its biological activity by interfering with cellular processes such as enzyme function and membrane integrity. The compound may also form reactive intermediates that can interact with nucleophilic sites in biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dinitrobenzoic acid
- 2-Methyl-3,5-dinitrobenzamide
- 3,5-Dinitrobenzamide
Uniqueness
N-carbamoyl-2-methyl-3,5-dinitrobenzamide is unique due to the presence of both a carbamoyl group and nitro groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits enhanced stability and reactivity, which are advantageous for its use in scientific research and industrial applications .
Properties
Molecular Formula |
C9H8N4O6 |
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Molecular Weight |
268.18 g/mol |
IUPAC Name |
N-carbamoyl-2-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C9H8N4O6/c1-4-6(8(14)11-9(10)15)2-5(12(16)17)3-7(4)13(18)19/h2-3H,1H3,(H3,10,11,14,15) |
InChI Key |
RULVHNPYZHTXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(=O)N |
Origin of Product |
United States |
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